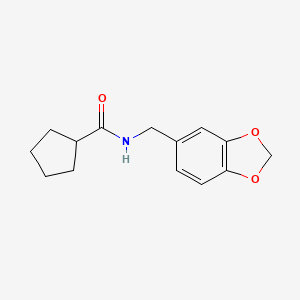
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide, also known as MDPT, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has been identified as a designer drug and is known to have stimulant effects on the central nervous system. MDPT has been the subject of scientific research due to its potential applications in the fields of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide is not fully understood. It is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide has been found to have stimulant effects on the central nervous system. It has been shown to increase alertness, energy, and focus. It has also been found to increase heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been found to have stimulant effects on the central nervous system, which makes it a useful tool for studying the effects of stimulant drugs on the brain. However, there are also limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide in laboratory experiments. It is a psychoactive substance that can be dangerous if not handled properly. It is also a designer drug, which means that its effects may not be well understood.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide. One area of research is the development of new drugs that are based on the structure of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide. These drugs could have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the study of the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide on the brain and body. This research could help to identify potential risks associated with the use of this drug. Finally, research could be conducted to better understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide and its effects on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 1,3-benzodioxol-5-ylmethanamine in the presence of a catalyst. The resulting product is then purified through crystallization and recrystallization processes. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide has been the subject of scientific research due to its potential applications in the fields of medicine and pharmacology. It has been found to have stimulant effects on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(11-3-1-2-4-11)15-8-10-5-6-12-13(7-10)18-9-17-12/h5-7,11H,1-4,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEKNUDTGJZQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

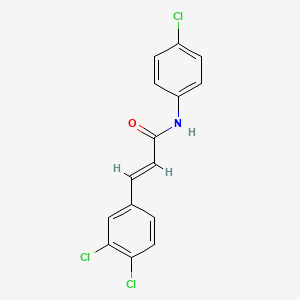
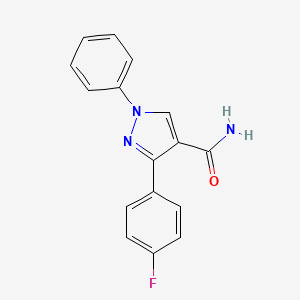
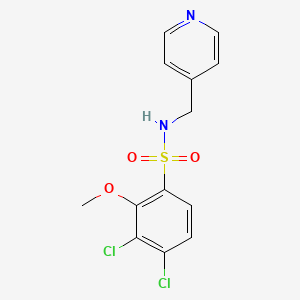
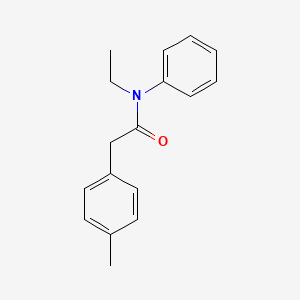

![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
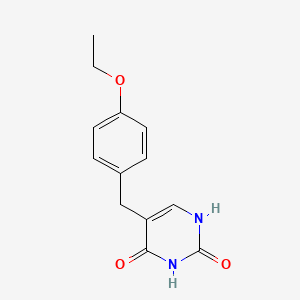
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)